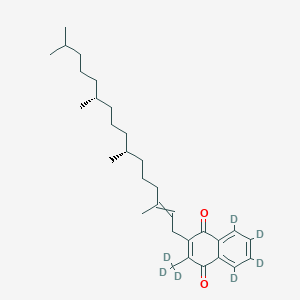
Phylloquinone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La vitamine K1-d7 est une forme deutérée de la vitamine K1, également connue sous le nom de phylloquinone. Ce composé est une vitamine liposoluble qui joue un rôle crucial dans la coagulation du sang, le métabolisme osseux et la santé vasculaire. Le marquage au deutérium dans la vitamine K1-d7 la rend particulièrement utile dans la recherche scientifique, en particulier dans les études impliquant la spectrométrie de masse, car elle sert d’étalon interne pour la quantification de la vitamine K1 .
Applications De Recherche Scientifique
Vitamin K1-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Vitamin K1 and its metabolites.
Biology: Helps in studying the metabolic pathways and biological functions of Vitamin K1.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K1.
Industry: Employed in the quality control of dietary supplements and pharmaceutical products containing Vitamin K1
Mécanisme D'action
La vitamine K1-d7, comme son homologue non deutéré, agit comme un cofacteur de l’enzyme gamma-carboxylase. Cette enzyme catalyse la carboxylation des résidus de glutamate sur des protéines spécifiques, les transformant en gamma-carboxyglutamate. Ces protéines modifiées sont essentielles à la liaison du calcium, ce qui est crucial pour la coagulation du sang et la minéralisation osseuse. Le marquage au deutérium ne modifie pas l’activité biologique du composé, mais permet un suivi et une quantification précis dans les études de recherche .
Composés similaires :
Vitamine K1 (Phylloquinone) : La forme non deutérée de la vitamine K1.
Vitamine K2 (Ménaquinone) : Un groupe de composés ayant des structures similaires mais des chaînes latérales différentes.
Vitamine K3 (Ménadione) : Une forme synthétique de la vitamine K ayant une structure plus simple
Unicité de la vitamine K1-d7 : La principale unicité de la vitamine K1-d7 réside dans son marquage au deutérium, ce qui en fait un outil précieux en chimie analytique. Ce marquage permet la quantification précise de la vitamine K1 dans des matrices biologiques complexes à l’aide de la spectrométrie de masse. De plus, les atomes de deutérium offrent une stabilité contre la dégradation métabolique, ce qui en fait un étalon interne fiable .
Analyse Biochimique
Biochemical Properties
Vitamin K1-d7, like its parent compound Vitamin K1, plays a crucial role in biochemical reactions. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational gamma-carboxylation of specific proteins involved in blood coagulation .
Cellular Effects
Vitamin K1-d7 influences various cellular processes. It is essential for the synthesis of proteins important for blood-clotting, bone metabolism, and cell growth . It also exhibits anticancer activity in various cell lines . In addition, Vitamin K1-d7 has been shown to decrease the number of cancer cells and increase the frequency and effects of apoptosis .
Molecular Mechanism
The molecular mechanism of Vitamin K1-d7 involves its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the gamma-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins, enabling these proteins to bind calcium ions with high affinity and participate in blood coagulation .
Temporal Effects in Laboratory Settings
It is known that Vitamin K1-d7, like Vitamin K1, is a fat-soluble vitamin, and its absorption, transportation, and distribution are influenced by lipids .
Dosage Effects in Animal Models
The effects of Vitamin K1-d7 at different dosages in animal models have not been extensively studied. It is known that Vitamin K1, the parent compound of Vitamin K1-d7, is used in veterinary medicine to treat conditions such as coagulopathy .
Metabolic Pathways
Vitamin K1-d7 is involved in the same metabolic pathways as Vitamin K1. These pathways involve the post-translational gamma-carboxylation of specific proteins, which is crucial for blood coagulation .
Transport and Distribution
Vitamin K1-d7, like Vitamin K1, is transported and distributed within cells and tissues. It is absorbed from the intestinal tract along with bile salts . It is also known that cholesterol and Vitamin K share common transport receptors, such as Niemann-Pick C1-like 1 (NPC1L1) and ATP-binding cassette protein G5/G8 (ABCG5/ABCG8), in enterocytes and hepatocytes .
Subcellular Localization
The subcellular localization of Vitamin K1-d7 is likely to be similar to that of Vitamin K1. Vitamin K1 is found in the photosynthetic tissues of green, leafy plants, where it acts as an electron acceptor forming part of the electron transport chain of Photosystem I .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la vitamine K1-d7 implique l’incorporation d’atomes de deutérium dans la molécule de phylloquinone. Cela peut être réalisé par diverses méthodes, notamment l’hydrogénation catalytique à l’aide de gaz deutérium ou de solvants deutérés. Les conditions de réaction impliquent généralement l’utilisation d’un catalyseur au palladium ou au platine sous une température et une pression contrôlées pour assurer l’incorporation sélective des atomes de deutérium .
Méthodes de production industrielle : La production industrielle de la vitamine K1-d7 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de gaz deutérium de haute pureté et de systèmes catalytiques avancés pour obtenir des rendements et une pureté élevés. Le produit final est ensuite purifié à l’aide de techniques chromatographiques pour éliminer toutes les impuretés et assurer l’enrichissement isotopique souhaité .
Analyse Des Réactions Chimiques
Types de réactions : La vitamine K1-d7 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former l’époxyde de vitamine K1-2,3.
Réduction : Il peut être réduit à sa forme d’hydroquinone.
Substitution : La chaîne latérale phytyle peut subir des réactions de substitution dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant, mais impliquent généralement l’utilisation de bases ou d’acides forts.
Principaux produits formés :
Oxydation : Époxyde de vitamine K1-2,3.
Réduction : Forme d’hydroquinone de la vitamine K1.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
La vitamine K1-d7 a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisée comme étalon interne en spectrométrie de masse pour la quantification de la vitamine K1 et de ses métabolites.
Biologie : Aide à l’étude des voies métaboliques et des fonctions biologiques de la vitamine K1.
Médecine : Utilisée dans les études pharmacocinétiques pour comprendre l’absorption, la distribution, le métabolisme et l’excrétion de la vitamine K1.
Industrie : Employée dans le contrôle de la qualité des compléments alimentaires et des produits pharmaceutiques contenant de la vitamine K1
Comparaison Avec Des Composés Similaires
Vitamin K1 (Phylloquinone): The non-deuterated form of Vitamin K1.
Vitamin K2 (Menaquinone): A group of compounds with similar structures but different side chains.
Vitamin K3 (Menadione): A synthetic form of Vitamin K with a simpler structure
Uniqueness of Vitamin K1-d7: The primary uniqueness of Vitamin K1-d7 lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. This labeling allows for the precise quantification of Vitamin K1 in complex biological matrices using mass spectrometry. Additionally, the deuterium atoms provide stability against metabolic degradation, making it a reliable internal standard .
Propriétés
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-VKXGTQFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What analytical methods benefit from using Vitamin K1-d7?
A: Vitamin K1-d7 is particularly useful in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography Tandem Mass Spectrometry (SFC-MS/MS) methods developed for quantifying Vitamin K1 [, ]. These methods utilize the mass difference between Vitamin K1 and Vitamin K1-d7 to differentiate and quantify them based on their unique mass-to-charge ratios.
Q2: Can you give examples of specific research applications where Vitamin K1-d7 is crucial?
A2:
- Determining Vitamin K1 in Food Products: Researchers used Vitamin K1-d7 to develop a sensitive and reliable LC-MS/MS method for quantifying Vitamin K1 in various fruits and vegetables []. This method helps determine the nutritional content of these foods.
- Assessing Vitamin K Status in Serum: A routine SFC-MS/MS method was developed using Vitamin K1-d7 to accurately measure Vitamin K1 levels in serum samples []. This method assists in evaluating an individual's Vitamin K status, which is important for bone health and blood clotting.
Q3: What are the advantages of incorporating Vitamin K1-d7 in these analytical methods?
A3: The use of Vitamin K1-d7 significantly improves the accuracy and reliability of Vitamin K1 quantification by:
- Correcting for Matrix Effects: Complex matrices like serum or food extracts can interfere with the ionization of the analyte, leading to inaccurate results. Vitamin K1-d7, experiencing similar matrix effects, compensates for this issue [].
- Accounting for Losses During Sample Preparation: Losses of Vitamin K1 can occur during extraction and purification steps. Adding Vitamin K1-d7 before these steps allows for accurate accounting of these losses and correction in the final quantification [, ].
- Enhancing Precision and Reproducibility: By using Vitamin K1-d7, variations in instrument response and other analytical variables can be normalized, leading to improved precision and reproducibility of the results [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
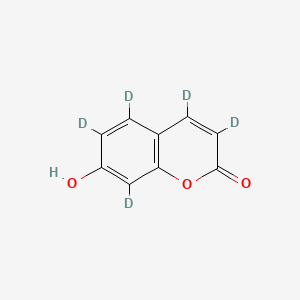
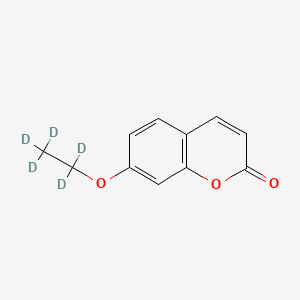

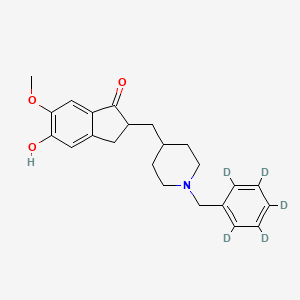



![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)

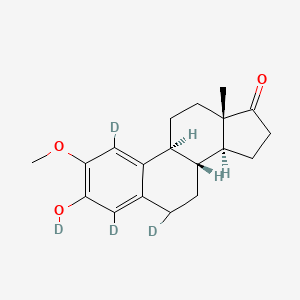
![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)
